4-Hydroxyquinoline-3-carbaldehyde

Vue d'ensemble

Description

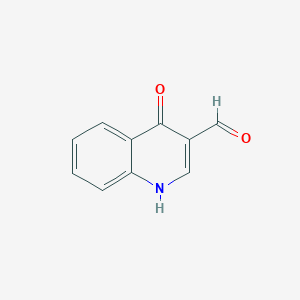

4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-3-carbaldehyde typically involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group transformations . Another method involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Analyse Des Réactions Chimiques

Knoevenagel Condensation

The aldehyde group participates in Knoevenagel condensations with active methylene compounds. For example, reactions with malononitrile or ethyl cyanoacetate yield α,β-unsaturated derivatives.

- Reaction :

- Conditions : Ethanol, piperidine catalyst, reflux (80°C, 4 h) .

- Yield : 60–75% for styryl derivatives .

Wittig Reaction

The aldehyde reacts with ylides to form styrylquinoline derivatives, useful in fluorescent probes:

- Example :

- Conditions : Dry THF, inert atmosphere, 12 h stirring .

- Applications : Resulting compounds exhibit strong fluorescence ( = 400–500 nm) .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the 2-position of the quinoline ring due to electron-withdrawing effects of the aldehyde and hydroxyl groups:

- Halogenation :

- Amination :

Reaction with amines (e.g., piperidine) forms Mannich bases under acidic conditions .

Oxidation to Carboxylic Acid

The aldehyde oxidizes to 4-hydroxyquinoline-3-carboxylic acid:

Reduction to Alcohol

The aldehyde reduces to 3-hydroxymethyl-4-hydroxyquinoline:

Formation of Heterocycles

The aldehyde undergoes cyclocondensation with hydrazines or urea to form fused quinoline systems:

Table 1: Representative Reactions and Yields

Table 2: Spectral Data for Key Derivatives

| Compound | IR (cm⁻¹) | (δ, ppm) | LC-MS (m/z) |

|---|---|---|---|

| 4-Hydroxyquinoline-3-carbaldehyde | 1695 (C=O), 3150 (O-H) | 8.76 (s, H-2), 10.10 (s, CHO) | 173.07 [M+H]⁺ |

| (E)-6-Styrylquinoline | 1620 (C=C) | 7.45–7.90 (m, aromatic), 8.20 (d, CH=CH) | 297.12 [M+H]⁺ |

| 4-Hydroxyquinoline-3-carboxylic acid | 1710 (COOH) | 12.50 (s, COOH), 8.65 (s, H-2) | 189.06 [M+H]⁺ |

Mechanistic Insights

- Gould–Jacobs Cyclization : The parent 4-hydroxyquinoline scaffold is synthesized via cyclization of aniline derivatives with ethoxymethylene malonates, followed by decarboxylation .

- Electrophilic Reactivity : The aldehyde’s electron-deficient nature facilitates nucleophilic attacks, while the hydroxyl group directs substitutions at the 2-position .

Applications De Recherche Scientifique

Antiviral Activity

One of the most promising applications of 4-HQC is in the development of antiviral agents, particularly against HIV. A study synthesized a series of 4-hydroxyquinoline derivatives and evaluated their anti-HIV activity. Among these, certain compounds demonstrated moderate inhibitory effects against the HIV-1 virus, with some achieving inhibition rates of up to 32% at a concentration of 100 μM without significant cytotoxicity .

Cytotoxic Agents

Research has also indicated that derivatives of 4-HQC can exhibit selective cytotoxicity towards cancer cells. In one study, benzylidene derivatives of 4-HQC were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Some derivatives showed enhanced toxicity towards resistant cells compared to sensitive ones, suggesting potential for cancer treatment .

Docking Studies

Docking studies have been conducted to understand how 4-HQC interacts with biological targets. For instance, compounds based on 4-HQC were shown to bind effectively to the active site of HIV-1 integrase, indicating their potential as lead compounds for drug development .

Material Science Applications

The unique properties of 4-HQC have also led to its exploration in material science. Its ability to form chelates with metal ions has implications for developing new materials with specific electronic or catalytic properties. Research suggests that modifications of 4-HQC can lead to materials suitable for sensors or catalysts.

Protein-Protein Interactions

In biochemical research, 4-HQC can be utilized to probe protein-protein interactions. By attaching 4-HQC to specific proteins, researchers can study how these proteins interact with other molecules, providing insights into cellular processes.

Synthesis Techniques

Several methods have been developed for synthesizing 4-hydroxyquinoline-3-carbaldehyde and its derivatives, including the Gould–Jacob cyclization reaction. These techniques allow for efficient production of various derivatives that may exhibit improved pharmacological activities or novel properties .

Comparison Table: Similar Compounds and Their Properties

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different reactivity patterns |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for strong antibacterial properties |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Precursor for various pharmaceutical compounds |

| Quinoline | Basic structure without substituents | Lacks functional groups enhancing reactivity |

Mécanisme D'action

The mechanism of action of 4-Hydroxyquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby disrupting essential biological processes in microorganisms. The compound’s aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

4-Hydroxyquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

2-Hydroxyquinoline: Features a hydroxyl group at the 2-position, leading to different chemical properties and applications.

Quinoline-3-carboxaldehyde: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.

Uniqueness: 4-Hydroxyquinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Activité Biologique

4-Hydroxyquinoline-3-carbaldehyde (4-HQCA) is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of 4-HQCA, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and case analyses.

4-HQCA is characterized by the presence of a hydroxyl group and an aldehyde functionality on the quinoline ring. Its structure can be represented as follows:

This compound's unique structural features contribute to its reactivity and biological activities.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-HQCA exhibit significant antiviral properties, particularly against HIV. For instance, a study synthesized various 4-hydroxyquinoline-3-carbohydrazide derivatives, which showed moderate inhibitory effects on HIV-1 replication in Hela cell cultures. Compounds 6d and 7e were identified as the most potent inhibitors, with inhibition rates of 32% and 28%, respectively, at a concentration of 100 µM .

Table 1: Anti-HIV Activity of 4-Hydroxyquinoline Derivatives

| Compound | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| 6d | 32 | 100 |

| 7e | 28 | 100 |

Antibacterial Activity

The antibacterial potential of 4-HQCA and its derivatives has been extensively evaluated. A study reported that certain synthesized compounds derived from quinoline-3-carbaldehyde exhibited activity against Mycobacterium tuberculosis with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity across different strains .

Table 2: Antibacterial Activity of Selected Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | M. tuberculosis | 10 |

Anticancer Activity

In addition to its antiviral and antibacterial properties, research has shown that 4-HQCA exhibits promising anticancer activity. A recent study evaluated the cytotoxic effects of various derivatives on colon adenocarcinoma cell lines. Some derivatives displayed selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells, indicating potential for therapeutic applications in cancer treatment .

Case Study: Cytotoxicity Evaluation

One notable case involved the synthesis of benzylidene derivatives from 4-HQCA, which were tested against doxorubicin-resistant colon adenocarcinoma cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of doxorubicin, suggesting enhanced efficacy against resistant strains .

The mechanisms underlying the biological activities of 4-HQCA are multifaceted:

- Antiviral Activity : The binding affinity to viral integrase enzymes has been suggested as a mechanism for HIV inhibition.

- Antibacterial Activity : The inhibition of bacterial DNA gyrase was identified as a key action point for antibacterial effects.

- Anticancer Activity : Induction of apoptosis and cell cycle arrest have been implicated in the anticancer mechanisms of certain derivatives.

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCOIVJCBPCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324621 | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-12-8 | |

| Record name | 7509-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.